1-(6-Methyl-1H-indol-1-yl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-methylindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-10-5-6-12(9(2)13)11(10)7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEGNXQXGDOYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536293 | |
| Record name | 1-(6-Methyl-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88150-29-2 | |
| Record name | 1-(6-Methyl-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Techniques for Structural Elucidation of 1 6 Methyl 1h Indol 1 Yl Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-(6-Methyl-1H-indol-1-yl)ethan-1-one would provide critical information. The protons on the acetyl group (CH₃-C=O) would appear as a sharp singlet, typically in the downfield region around 2.7 ppm, due to the deshielding effect of the adjacent carbonyl group. The methyl group at the 6-position of the indole (B1671886) ring would also produce a singlet, expected to be further upfield, around 2.5 ppm. The aromatic protons on the indole ring would present a more complex pattern of signals, with their chemical shifts and coupling constants revealing their precise positions. For instance, the proton at position 7 would likely appear as a doublet, coupled to the proton at position 5, while the proton at position 5 would be a doublet of doublets, and the proton at position 4 a doublet. The protons at positions 2 and 3 on the pyrrole (B145914) part of the indole ring would also show characteristic doublet signals.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The most downfield signal would correspond to the carbonyl carbon of the acetyl group, expected around 169-170 ppm. The carbons of the indole ring would appear in the aromatic region (approximately 110-140 ppm), while the methyl carbons from both the acetyl and the 6-methyl group would be found in the upfield region (around 20-30 ppm).
¹⁴N and ¹⁵N NMR Spectroscopy: While less common, nitrogen NMR (¹⁴N or the more sensitive ¹⁵N isotope) could directly probe the environment of the nitrogen atom. For an N-acetylated indole like this, the nitrogen signal would be significantly shifted downfield compared to a non-acylated indole, reflecting the electron-withdrawing nature of the acetyl group.
Predicted ¹H and ¹³C NMR Data:
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| -C(=O)CH₃ | ~2.70 (s, 3H) | ~24.5 |
| 6-CH₃ | ~2.50 (s, 3H) | ~21.8 |
| C-2 | ~7.60 (d, J=3.8 Hz, 1H) | ~126.0 |
| C-3 | ~6.65 (d, J=3.8 Hz, 1H) | ~107.5 |
| C-4 | ~8.25 (d, J=8.4 Hz, 1H) | ~116.0 |
| C-5 | ~7.10 (dd, J=8.4, 1.5 Hz, 1H) | ~125.0 |
| C-7 | ~7.35 (s, 1H) | ~121.0 |
| C=O | - | ~169.5 |
| C-3a | - | ~130.0 |
| C-6 | - | ~135.0 |
| C-7a | - | ~136.5 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₁₁H₁₁NO), high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula. The exact mass would be calculated and compared to the measured mass, with a very small tolerance, providing unambiguous confirmation of the elemental composition.
The molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (approximately 173.08 g/mol ). The fragmentation pattern in the mass spectrum provides further structural evidence. A characteristic fragmentation would be the loss of the acetyl group (•COCH₃), leading to a prominent peak corresponding to the 6-methylindole (B1295342) cation. Another common fragmentation pathway is the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion.
Expected Mass Spectrometry Fragments:
| m/z | Identity |
| 173 | [M]⁺ (Molecular Ion) |
| 158 | [M - CH₃]⁺ |
| 131 | [M - COCH₃]⁺ (6-methylindole cation) |
| 130 | [M - CH₃CO - H]⁺ |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the most prominent and diagnostic absorption band would be the strong carbonyl (C=O) stretch of the amide group, expected in the region of 1700-1680 cm⁻¹. The absence of an N-H stretching band (typically around 3400-3300 cm⁻¹) confirms that the indole nitrogen is substituted. Other key absorptions would include C-H stretches from the methyl groups and the aromatic ring (around 3100-2850 cm⁻¹), and C=C stretching vibrations from the aromatic indole ring (around 1600-1450 cm⁻¹).
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Description |
| ~1700 | C=O Stretch | Strong, sharp (Amide I band) |
| ~3100-3000 | Aromatic C-H Stretch | Medium to weak |
| ~2950-2850 | Aliphatic C-H Stretch | Medium to weak |
| ~1600, 1480, 1450 | C=C Stretch | Aromatic ring skeletal vibrations |
| ~1370 | C-N Stretch | Amide linkage |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption profile. The N-acetylation significantly modifies the electronic structure and, consequently, the UV spectrum compared to the parent 6-methylindole. The spectrum would be expected to show multiple absorption bands, corresponding to π → π* transitions within the conjugated indole system. The exact wavelengths (λ_max) of maximum absorbance are sensitive to the solvent used. This technique is particularly useful for quantitative analysis and for monitoring reactions involving the indole chromophore.
Elemental Analysis and Crystallographic Studies for Definitive Structural Proof
Elemental Analysis: This classical analytical technique determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are compared with the calculated theoretical values for the proposed molecular formula (C₁₁H₁₁NO). A close match provides strong evidence for the compound's empirical and molecular formula.
Theoretical Elemental Composition for C₁₁H₁₁NO:
Carbon (C): 76.28%
Hydrogen (H): 6.40%
Nitrogen (N): 8.09%
X-Ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray diffraction provides the most definitive proof of structure. This technique maps the electron density in the crystal, revealing the precise three-dimensional arrangement of all atoms, including bond lengths and bond angles. This would unambiguously confirm the connectivity of the acetyl group to the indole nitrogen and the position of the methyl group at the C-6 position of the benzene (B151609) ring, leaving no doubt about the compound's identity and conformation in the solid state.
Computational and Theoretical Chemistry Studies of 1 6 Methyl 1h Indol 1 Yl Ethan 1 One and Analogues
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and stable three-dimensional arrangements of molecules. These calculations allow for the determination of optimized molecular geometries, bond lengths, bond angles, and electronic properties that govern a molecule's behavior.
For indole (B1671886) derivatives, DFT methods such as B3LYP with basis sets like 6-31G(d,p) or 6-311G(d,p) are commonly used to compute molecular geometries. researchgate.netresearchgate.net The results from these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the theoretical model. researchgate.net For 1-(6-Methyl-1H-indol-1-yl)ethan-1-one, DFT would predict the planarity of the indole ring system and the orientation of the N-acetyl and 6-methyl groups.
A key aspect of the electronic structure is the distribution of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net Analysis of these orbitals reveals regions susceptible to electrophilic or nucleophilic attack. In indole derivatives, the HOMO is typically located over the indole ring, while the LUMO distribution depends on the specific substituents. researchgate.net These calculations provide a quantitative basis for understanding the charge transfer and chemical reactivity of the molecule.
Table 1: Representative Theoretical Bond Parameters for N-Acetyl Indole Derivatives This table presents typical bond length and angle values for the core structure of N-acetyl indole systems as would be calculated by DFT methods. Actual values for this compound would require specific calculation.
| Parameter | Type | Typical Calculated Value |
| C=O | Bond Length | ~1.22 Å |
| C-N (amide) | Bond Length | ~1.39 Å |
| N-C (indole) | Bond Length | ~1.45 Å |
| O=C-N | Bond Angle | ~121° |
| C-N-C (indole) | Bond Angle | ~125° |
Molecular Dynamics Simulations and Conformational Analysis
The N-acetyl group in this compound introduces conformational flexibility. The rotation around the C-N amide bond is hindered due to the partial double bond character arising from electron delocalization. scielo.br This leads to the existence of distinct rotational isomers (rotamers), typically a more stable trans (Z) form and a less stable cis (E) form. scielo.br
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By simulating the molecule's behavior in a solvent environment, MD can explore its accessible conformational space, identifying stable and transient structures and the energy barriers between them. nih.gov This provides a dynamic picture of the molecule's flexibility, which is crucial for understanding its interaction with biological receptors.
The combination of MD simulations with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful strategy for conformational analysis. scielo.br Duplicated signals in ¹H or ¹³C NMR spectra can indicate the presence of multiple conformers in solution, and the ratio of these conformers can be estimated. mdpi.com Theoretical calculations can then be used to assign these signals to specific structures, such as the cis and trans rotamers, and to calculate their relative energies and interconversion barriers.
Table 2: Hypothetical Conformational Analysis Data for an N-Acyl Indole Analogue This table illustrates the type of data obtained from a combined computational and experimental conformational analysis. The values are representative.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Predicted Population (%) |
| trans (Z) | ~180° | 0.00 | 90 |
| cis (E) | ~0° | 2.5 | 10 |
In Silico Prediction of Reactivity and Reaction Pathways
Computational methods are invaluable for predicting the chemical reactivity of a molecule and exploring potential reaction pathways. For indole derivatives, the substitution pattern significantly influences reactivity. The indole nucleus is generally susceptible to electrophilic attack, with the C3 position being the most reactive in unsubstituted indole. researchgate.net However, in this compound, the nitrogen is acylated, which deactivates the ring towards electrophilic substitution and alters the regioselectivity.
The analysis of the electronic structure via DFT provides critical information for predicting reactivity. The calculated HOMO and LUMO energy levels and their spatial distribution highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. researchgate.net For example, the site with the highest HOMO density is the most likely to be attacked by an electrophile.
Furthermore, computational chemistry can model the entire course of a chemical reaction. By calculating the structures and energies of reactants, products, and, most importantly, the transition states, chemists can determine the activation energies for different potential pathways. This allows for the prediction of the most favorable reaction mechanism and the likely products under specific conditions, such as in Friedel-Crafts reactions or other electrophilic substitutions. researchgate.net
Molecular Docking and Binding Affinity Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of a ligand's activity.
For analogues of this compound, docking studies have been performed to evaluate their potential as inhibitors of various enzymes. For instance, indole derivatives have been docked into the active sites of targets like cyclooxygenase-2 (COX-2) eurekaselect.com, inducible nitric oxide synthase (iNOS) nih.gov, and the bromodomain of CREB-binding protein (CBP). nih.gov
The process involves placing the ligand in the binding site of the protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. Lower binding energy values typically indicate a more stable protein-ligand complex. The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the receptor. nih.gov These insights are crucial for structure-activity relationship (SAR) studies and for optimizing lead compounds to improve their potency and selectivity. nih.gov
Table 3: Representative Molecular Docking Results for Indole Analogues Against Various Targets This table compiles examples of docking studies from the literature on compounds analogous to the subject of this article.
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Reference |
| 1-(1H-indol-1-yl)ethanone Derivative | COX-2 | - | ARG:120, TYR:355 | eurekaselect.com |
| Indole Acetohydrazide Derivative | iNOS | -12.38 | ARG:199, GLU:377, TYR:489 | nih.gov |
| 1-(1H-indol-1-yl)ethanone Derivative | CBP Bromodomain | - | ASN:1168, TYR:1125 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and ADME Prediction Methodologies
In silico models are widely used to predict the biological activity and pharmacokinetic properties of drug candidates, reducing the time and cost associated with experimental screening. These models include Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) predictions.
QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This is achieved by calculating a set of molecular descriptors that quantify various aspects of the molecule's physicochemical properties (e.g., lipophilicity, polarizability, surface tension) and topology. mdpi.com A statistical model is then built to relate these descriptors to the observed activity. A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov
ADME prediction assesses the drug-like properties of a molecule. A major cause of failure in drug development is poor pharmacokinetic profiles. nih.gov In silico tools like SwissADME and others can predict key parameters such as:
Absorption: Gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.
Distribution: Plasma protein binding.
Metabolism: Likelihood of being a substrate or inhibitor of cytochrome P450 (CYP) enzymes.
Excretion: Related to solubility and other properties.
Drug-likeness: Compliance with established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight < 500 Da, a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. acs.org
These predictions help to identify and filter out compounds with a high probability of poor pharmacokinetics early in the drug discovery process. researchgate.net
Table 4: Predicted ADME/Drug-Likeness Properties for this compound These properties are predicted using standard in silico models and are for illustrative purposes.
| Property | Predicted Value/Comment | Guideline |
| Molecular Weight | 173.21 g/mol | < 500 Da (Pass) |
| logP (Lipophilicity) | ~2.2 | < 5 (Pass) |
| Hydrogen Bond Donors | 0 | < 5 (Pass) |
| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | < 10 (Pass) |
| Lipinski's Rule of Five | 0 violations | Pass |
| GI Absorption | High | - |
| CYP Inhibition | Predicted inhibitor of some isoforms | - |
Chemical Reactivity and Derivatization Pathways of 1 6 Methyl 1h Indol 1 Yl Ethan 1 One
Transformations Involving the N-Acetyl Moiety
The N-acetyl group, while seemingly simple, offers several avenues for chemical modification, including its removal or transformation into other functional groups.
Hydrolysis and Deacetylation Reactions
The N-acetyl group of 1-(6-Methyl-1H-indol-1-yl)ethan-1-one can be removed through hydrolysis to yield the parent 6-methylindole (B1295342). This deacetylation is typically accomplished under basic conditions, as the amide linkage is susceptible to nucleophilic attack by hydroxide (B78521) ions. The reaction effectively reverses the N-acetylation process, which is often used to protect the indole (B1671886) nitrogen during other synthetic steps.
Research on related N-acetylindoles demonstrates that hydrolysis can be achieved with reagents like sodium hydroxide or potassium hydroxide in an aqueous alcohol solution. chemijournal.comelectronicsandbooks.com For instance, treatment of N-acetylindole with 0.1 M sodium hydroxide in aqueous ethanol (B145695) at room temperature results in hydrolysis to indole. electronicsandbooks.com The process is generally efficient, providing a straightforward method to deprotect the indole nitrogen.
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Acyl-3-acetylindole | KOH, aqueous MeOH, 20°C, 15 min | 3-Acetylindole (B1664109) | 83% | chemijournal.com |
| N,N'-Diacetyl-2-methyl-2-(3-indolyl)-imidazolidine | 5% NaOH, EtOH/H₂O | 3-Acetylindole | High | chemijournal.com |
| N-Acetylindole | 0.1 M NaOH, aqueous EtOH, 25°C, 30 min | Indole | - | electronicsandbooks.com |
Modifications of the Acetyl Group (e.g., Reduction to Alcohol)
The carbonyl of the N-acetyl group is a site for reduction. Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the amide functionality completely to an amine. byjus.commasterorganicchemistry.com In the case of this compound, this reaction would yield 1-ethyl-6-methyl-1H-indole. This transformation is a powerful tool for converting the N-acetyl protecting group into a stable N-ethyl substituent.
LiAlH₄ is a potent reducing agent that readily reduces a wide range of polar functional groups, including esters, carboxylic acids, and amides. libretexts.orgyoutube.com The reduction of amides to amines is particularly efficient. masterorganicchemistry.com While weaker reagents like sodium borohydride (B1222165) can reduce aldehydes and ketones, they are generally ineffective for reducing amides, making LiAlH₄ the reagent of choice for this transformation. libretexts.org
| Functional Group | Reagent | Product | Reference |
|---|---|---|---|
| Amide | LiAlH₄, then H₂O | Amine | masterorganicchemistry.com |
| Ester | LiAlH₄, then H₂O | Primary Alcohol | byjus.com |
| Carboxylic Acid | LiAlH₄, then H₂O | Primary Alcohol | byjus.com |
| Ketone | LiAlH₄ or NaBH₄ | Secondary Alcohol | byjus.com |
Reactions at the Indole Core
The indole nucleus itself is an electron-rich aromatic system, predisposing it to a range of reactions, particularly electrophilic substitution. The presence of the N-acetyl and 6-methyl groups significantly influences the regioselectivity of these reactions.
Electrophilic Substitution Reactions on the Ring (e.g., halogenation, nitration)
Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles. chemistrytalk.org However, the N-acetyl group is electron-withdrawing, which deactivates the indole ring, particularly the pyrrole (B145914) moiety, towards electrophilic attack. Conversely, the 6-methyl group is an electron-donating group, which activates the benzene (B151609) ring and is ortho, para-directing. The interplay of these effects dictates the position of substitution. In general, electrophilic attack on N-acetylated indoles is directed to the benzene portion of the ring system. niscpr.res.in For this compound, the activating effect of the 6-methyl group would direct incoming electrophiles primarily to the C5 and C7 positions. The deactivating N-acetyl group reduces the high reactivity of the C3 position, which is the typical site of attack in unprotected indoles.
Nitration : Nitration of electronegatively substituted indoles often occurs on the benzene ring. For example, nitration of 3-acetylindole with concentrated nitric acid yields predominantly the 6-nitro derivative, with a smaller amount of the 4-nitro product. umn.edu Nitration of 1,3-diacetylindole (B99430) under different conditions (in concentrated sulfuric acid) leads to the 5-nitro derivative. umn.edu For the title compound, nitration would likely favor substitution at the 5-position, directed by the 6-methyl group and avoiding steric hindrance at C7.
Halogenation : Bromination of indoles can be directed to the benzene ring by first protecting the nitrogen. Regioselective bromination at the C6 position has been achieved on indole derivatives by introducing electron-withdrawing groups at the N1 position. researchgate.netresearchgate.net For example, bromination of 3-acetyl-1-furfuryl-5-hydroxy-2-methylindole with bromine in acetic acid results in substitution exclusively at the C6 position. niscpr.res.in Given this, bromination of this compound would be expected to occur at one of the available positions on the benzene ring, such as C5 or C7.
Vilsmeier-Haack Reaction : This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent (typically generated from POCl₃ and DMF). chemistrysteps.comwikipedia.org While this reaction usually occurs at C3 for indoles, the substitution pattern of the starting material can redirect it. For instance, the Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles leads to formylation at C3 followed by a more complex cyclization to a pyrroloquinolinone. nih.gov For this compound, formylation would likely be directed to an activated position on the benzene ring, if it proceeds at all, due to the deactivating nature of the N-acetyl group.
| Reaction | Substrate | Reagents | Major Product(s) | Reference |
|---|---|---|---|---|
| Nitration | 3-Acetylindole | HNO₃ | 3-Acetyl-6-nitroindole | umn.edu |
| Nitration | 1,3-Diacetylindole | HNO₃, H₂SO₄ | 3-Acetyl-5-nitroindole | umn.edu |
| Bromination | 3-Acetyl-1-furfuryl-5-hydroxy-2-methylindole | Br₂ in AcOH | 6-Bromo-3-acetyl-1-furfuryl-5-hydroxy-2-methylindole | niscpr.res.in |
| Formylation | Electron-rich arenes (general) | POCl₃, DMF | Aryl aldehyde | organic-chemistry.org |
Nucleophilic Additions and Ring Expansions/Contractions
Direct nucleophilic addition to the electron-rich indole ring is uncommon. However, the indole core can undergo rearrangement reactions, such as ring expansion, to form larger heterocyclic systems like quinolines. These reactions often proceed through highly reactive intermediates or via cascade mechanisms.
One classic example is the Caglioti-Reissert reaction, where an indole reacts with a carbene (often generated from chloroform (B151607) and a strong base) to form a quinoline (B57606). quimicaorganica.org The mechanism involves the formation of a dichlorocyclopropane intermediate across the C2-C3 double bond, followed by ring-opening and rearrangement. More modern methods for indole ring expansion have also been developed, such as metal-free transannulation reactions with nitroolefins in polyphosphoric acid rsc.org or thiol-mediated cascade reactions. nih.gov The N-acetyl group in this compound would be retained during many of these transformations, leading to a substituted quinoline product.
Oligomerization and Polymerization Behavior of Indole Derivatives
Unprotected N-H indoles are susceptible to acid-catalyzed oligomerization and polymerization. nih.gov The reaction is typically initiated by protonation at the C3 position, generating an electrophilic indoleninium ion that is then attacked by another neutral indole molecule. This process can continue, leading to dimers, trimers, and higher-order oligomers. nih.gov
The N-acetyl group on this compound plays a crucial role as a protecting group that prevents this type of reactivity. By replacing the acidic N-H proton and reducing the electron density of the pyrrole ring, the N-acetyl group significantly diminishes the indole's propensity to act as a nucleophile in acid-catalyzed polymerization. This stability is a primary reason for using N-acetylated indoles in syntheses that require acidic conditions where the parent indole would otherwise decompose or polymerize.
Role as a Synthetic Intermediate for Complex Heterocycles
The potential of this compound as a building block for more intricate molecular architectures lies in the reactivity of both the indole nucleus and the N-acetyl group. The acetyl group can be manipulated to initiate cyclization reactions, while the indole ring itself can participate in various annulation strategies to form fused heterocyclic systems. General strategies for indole derivatization can be extrapolated to predict the synthetic utility of this specific compound.
Participation in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, and indole derivatives are common participants in such reactions. The acetyl group of this compound could potentially be modified to an enolate or a related reactive species, which could then engage in MCRs. For instance, condensation with an aldehyde and a source of ammonia (B1221849) or an amine could lead to the formation of substituted dihydropyridines or related heterocyclic structures. While no specific examples utilizing this compound are documented, the general reactivity of acetyl groups attached to nitrogen heterocycles supports this possibility.
Precursor for Fused Heterocyclic Systems
The indole ring is a privileged scaffold in medicinal chemistry, and methods to construct fused ring systems are of significant interest. Transition-metal-catalyzed reactions, such as palladium-catalyzed cyclizations, are powerful tools for creating complex indole-based architectures. For this compound, functionalization of the C2 or C7 positions of the indole ring, followed by an intramolecular cyclization involving the N-acetyl group, could provide a pathway to novel fused heterocycles. For example, introduction of a suitable functional group at the C7 position could enable a cyclization reaction to form a six- or seven-membered ring fused to the indole core.
Cyclization and Annulation Strategies
The N-acetyl group can be a handle for various cyclization reactions. For example, directed ortho-metalation of the indole ring, followed by reaction with an electrophile and subsequent cyclization, is a plausible strategy. The methyl group at the C6 position can also influence the regioselectivity of these reactions.
Below is a hypothetical data table illustrating potential transformations of this compound into complex heterocycles, based on established indole chemistry.
| Reactant(s) | Reaction Type | Resulting Heterocycle | Potential Conditions |
| Aromatic aldehyde, Amine/Ammonia Source | Multicomponent Reaction | Dihydropyridine-fused indole | Acid or base catalysis |
| Electrophilic Halogenating Agent, Followed by a boronic acid and Pd catalyst | Cross-coupling and Cyclization | Fused polycyclic indole | Palladium catalyst, base |
| Strong Base, Alkyl Dihalide | Alkylation and Cyclization | Bridged indole derivative | NaH, THF |
Exploration of Biological Activities and Molecular Mechanisms in Research Models
Investigations into Antimicrobial and Antifungal Properties
The indole (B1671886) scaffold is a recognized pharmacophore with inherent antimicrobial and antifungal properties. Numerous studies have demonstrated that synthetic modifications of the indole ring can lead to derivatives with significant activity against a spectrum of pathogenic microorganisms.
Research into indole-thiadiazole conjugates revealed moderate antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli. In these studies, the disc diffusion method is commonly employed to assess antimicrobial efficacy, where the zone of inhibition around a disc impregnated with the test compound indicates its activity. Similarly, indole-based chalcone derivatives have been evaluated for their antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae, Escherichia coli) bacteria using agar well diffusion methods.
In the realm of antifungal research, indole derivatives have shown considerable promise. A study on indole-linked triazole derivatives reported excellent antifungal activities against Candida albicans and Candida krusei, with low minimum inhibitory concentration (MIC) values determined using the 2-fold serial dilution technique. Some N-methyl-indole derivatives exhibited significant activity against fungal strains such as Aspergillus fumigatus, Aspergillus flavus, and Candida albicans, with certain compounds showing efficacy greater than the standard drug, miconazole. Furthermore, 3-acetylindole (B1664109) derivatives have been screened for their in-vitro antifungal activity against C. albicans, Rhizopus oligosporus, Gibberella fuzikuroi, and Aspergillus niger using the cup plate method, identifying several potent compounds. The versatility of the indole structure allows for the development of hybrids that exhibit a broad spectrum of antimicrobial action.
Table 1: Summary of Antimicrobial and Antifungal Activities of Various Indole Derivatives This table is interactive. You can sort and filter the data. | Derivative Class | Test Method | Target Organisms | Key Findings | Citations | | :--- | :--- | :--- | :--- | :--- | | Indole-Thiadiazole Conjugates | Disc Diffusion | E. coli, S. aureus | Moderate activity, especially against Gram-negative bacteria. | | | Indole-Linked Triazoles | 2-Fold Serial Dilution | C. albicans, C. krusei, S. aureus, MRSA, E. coli | Excellent antifungal activity against C. krusei; broad spectrum activity with MICs of 3.125-50 µg/mL. | | | 3-Acetylindole Derivatives | Cup Plate Method | C. albicans, R. oligosporus, G. fuzikuroi, A. niger | Several derivatives showed better or equal activity compared to fluconazole. | | | N-Methyl-Indole Hydrazones | Not Specified | A. fumigatus, A. flavus, C. albicans | Some compounds exhibited activity greater than the standard drug miconazole. | | | Indole-Based Chalcones | Agar Well Diffusion | S. aureus, K. pneumoniae, E. coli | Good inhibitory activity observed against tested bacterial strains. | | | N-Substituted Indoles | Disc Diffusion | S. aureus, E. coli, C. albicans | Compounds showed good bioactivity, with measurable zones of inhibition. |
Research on Anticancer Potential and Associated Molecular Targets
The anticancer properties of indole derivatives are a major focus of modern drug discovery, with research pointing to multiple mechanisms of action, including the disruption of cell proliferation, induction of programmed cell death, and inhibition of key molecular targets essential for tumor growth.
A fundamental strategy in cancer therapy is to induce apoptosis (programmed cell death) in malignant cells. Indole derivatives have been shown to be potent inducers of apoptosis. For instance, certain chalcone-indole hybrids have been found to cause cell cycle arrest in the G2/M phase, which is a critical checkpoint for cell division. The mechanism often involves the modulation of key regulatory proteins. Research has shown that some indole compounds can suppress tumor growth by affecting the p53-MDM2 mediated pathway. The p53 protein is a critical tumor suppressor, and its activation can lead to cell cycle arrest and apoptosis. Furthermore, indole alkaloids have been observed to induce apoptosis by upregulating the expression of pro-apoptotic genes and downregulating anti-apoptotic proteins like Bcl-2.
Indole derivatives have been identified as inhibitors of several enzymes that play crucial roles in cancer progression.
Histone Deacetylases (HDACs): HDACs are enzymes that play a role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. Indole-based hydroxamic acid and indole-3-butyric acid derivatives have been developed as potent HDAC inhibitors, showing significant antiproliferative activities in various tumor cell lines. Some of these compounds exhibit strong inhibitory effects against specific isoforms like HDAC1 and HDAC6, with IC50 values in the nanomolar range.
Diacylglycerol Kinase γ (DGKγ): Research has indicated that derivatives of 3-acetyl indole can act as moderate inhibitors of Diacylglycerol Kinase γ (DGKγ), an enzyme that has been identified as a potential target for certain neurological disorders and is an area of interest in cancer research.
Cyclooxygenase-2 (COX-2): The COX-2 enzyme is often overexpressed in various cancers and is involved in inflammation and cell proliferation. Many indole derivatives have been designed and synthesized as selective COX-2 inhibitors. Molecular docking studies have helped elucidate the binding interactions of these indole compounds within the active site of the COX-2 enzyme, providing a basis for designing more potent and selective inhibitors.
DNA Gyrase: DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is also a target in cancer therapy. Indole-containing compounds have been developed as inhibitors of bacterial DNA gyrase, specifically targeting the GyrB subunit's ATPase activity. Additionally, other indole derivatives have shown inhibitory activity against human topoisomerase I, an enzyme critical for resolving DNA supercoiling during replication in cancer cells.
Microtubules are dynamic cellular structures essential for cell division, making their constituent protein, tubulin, a key target for anticancer drugs. A significant number of indole derivatives have been identified as potent inhibitors of tubulin polymerization. These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis in cancer cells. Research on various classes of indoles, including aroylindoles and arylthioindoles, has demonstrated strong inhibition of tubulin polymerization, with some derivatives showing potent antiproliferative activity against cancer cell lines with IC50 values in the nanomolar range.
Table 2: Anticancer Mechanisms of Representative Indole Derivatives This table is interactive. You can sort and filter the data.
| Derivative Class | Cancer Cell Line(s) | Molecular Target/Mechanism | Key Findings | Citations |
|---|---|---|---|---|
| Chalcone-Indole Hybrids | Various | Tubulin Polymerization, Cell Cycle | Induces G2/M phase cell cycle arrest. | |
| Indole-3-Butyric Acid Derivatives | U937, U266, HepG2, A2780 | HDACs (HDAC1, 3, 6) | Potent HDAC inhibition with IC50 values in the low nanomolar range; induces apoptosis. | |
| 2-Aryl Indole Derivatives | A549, K562 | EGFR, p53-MDM2 pathway | Blocks cell cycle in G2/M phase; potent antiproliferative activity. | |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide Derivatives | Not Specified | COX-2 | Selective inhibition of COX-2 expression. | |
| Various Synthetic Indoles | Various | Tubulin Polymerization | Potent inhibition of tubulin polymerization, often by binding to the colchicine site. | |
| Indole-Thiazolidine Hybrids | T47D (Breast), HL60, K562 (Leukemia) | DNA Binding, Topoisomerase I | Interacts with DNA; some compounds show potent antitumor activity. |
Studies on Anti-inflammatory and Analgesic Mechanisms
Many indole derivatives, including the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, possess significant anti-inflammatory and analgesic properties. The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of inflammatory mediators like prostaglandins.
Research has focused on developing indole derivatives with high selectivity for the COX-2 isoform over COX-1. This selectivity is desirable as COX-1 has a protective role in the gastrointestinal tract, and its inhibition is associated with gastric side effects. Beyond COX inhibition, the anti-inflammatory effects of some indole derivatives are also attributed to the modulation of the immune system, including the reduction of leukocyte migration and the decreased release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Analgesic effects have been demonstrated in various models, such as the acetic acid-induced writhing test, suggesting that these compounds can act via both peripheral and central mechanisms to alleviate pain.
Other Explored Biological Activities (e.g., SGLT2 inhibition, anti-HIV-1, aldose reductase inhibition)
The structural versatility of the indole nucleus has allowed for its exploration in a wide range of other therapeutic areas.
SGLT2 Inhibition: Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. They work by preventing the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. Novel substituted 3-benzylindole-N-glucosides have been synthesized and identified as highly potent and selective inhibitors of human SGLT2. These compounds have been shown to increase urinary glucose excretion and lower blood glucose levels in diabetic animal models.
Anti-HIV-1 Activity: Indole derivatives are a well-established class of anti-HIV-1 agents. The FDA-approved drug Delavirdine is an indole derivative that acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Research has expanded to other mechanisms, with indole compounds being developed as inhibitors of HIV integrase and protease. Other derivatives have been found to inhibit Tat-mediated viral transcription, a critical step in the HIV-1 replication cycle, or to prevent the virus from entering host cells by binding to the gp120 envelope glycoprotein.
Aldose Reductase Inhibition: Aldose reductase is the first enzyme in the polyol pathway, which becomes overactive during hyperglycemia. The excessive accumulation of its product, sorbitol, is implicated in the pathogenesis of diabetic complications like neuropathy and cataracts. Substituted indole derivatives have been designed and evaluated as aldose reductase inhibitors (ARIs). Studies on various indole hydrazide/hydrazone derivatives have demonstrated significant in vitro inhibitory activity against rat lung aldose reductase, presenting a promising therapeutic strategy for mitigating long-term diabetic complications.
Table 3: Summary of Other Explored Biological Activities of Indole Derivatives This table is interactive. You can sort and filter the data.
| Biological Activity | Molecular Target | Derivative Class / Example | Therapeutic Application | Citations |
|---|---|---|---|---|
| Antidiabetic | SGLT2 | 3-Benzylindole-N-glucosides | Type 2 Diabetes | |
| Anti-HIV-1 | Reverse Transcriptase, Integrase, Protease, Tat, gp120 | Delavirdine, N-arylsulfonyl-3-acetylindoles, Indole-oxadiazoles | HIV-1 Infection | |
| Diabetic Complication Prevention | Aldose Reductase | Indole-thiosemicarbazones, Indole hydrazide/hydrazones | Diabetic Neuropathy, Cataracts |
Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization
While specific structure-activity relationship (SAR) studies focusing exclusively on 1-(6-Methyl-1H-indol-1-yl)ethan-1-one are not extensively available in publicly accessible scientific literature, a comprehensive understanding of its potential for biological activity optimization can be extrapolated from the broader knowledge of SAR in related indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and numerous studies have explored how substitutions on the indole ring and its nitrogen atom influence various biological activities. chula.ac.thchim.it
The structure of this compound features two key modifications to the basic indole ring: an acetyl group on the nitrogen (N1 position) and a methyl group on the benzene (B151609) ring portion (C6 position). The interplay of these substituents is crucial in determining the molecule's interaction with biological targets.
Influence of the N-Acetyl Group:
The acylation of the indole nitrogen is a common strategy in medicinal chemistry to modulate the electronic properties and steric profile of the molecule. beilstein-journals.orgnih.gov The N-acetyl group in this compound can influence its biological activity in several ways:
Electronic Effects: The acetyl group is an electron-withdrawing group, which reduces the electron density of the indole ring system. This can affect the molecule's ability to participate in key interactions with biological targets, such as hydrogen bonding or pi-stacking.
Steric Hindrance: The presence of the acetyl group introduces steric bulk at the N1 position. This can influence the orientation of the molecule within a receptor's binding pocket, potentially leading to enhanced or diminished activity depending on the specific target.
Metabolic Stability: N-acylation can protect the indole nitrogen from metabolic degradation, potentially increasing the compound's half-life in biological systems.
Generally, N-acylation of indoles can lead to a diverse range of pharmacological activities, and the specific nature of the acyl group is a critical determinant of the resulting biological profile.
Influence of the C6-Methyl Group:
Substitution on the benzene portion of the indole ring is a well-established method for fine-tuning biological activity. The methyl group at the C6 position of this compound can impact its properties through:
Lipophilicity: The methyl group increases the lipophilicity (fat-solubility) of the molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which is often a desirable property for drugs targeting the central nervous system.
Steric Interactions: The C6-methyl group can provide additional van der Waals interactions with a receptor's binding site, potentially increasing binding affinity. Conversely, it could also introduce unfavorable steric clashes.
Metabolic Stability: Methylation at this position can block potential sites of metabolic oxidation, thereby improving the compound's metabolic stability.
Research on various 6-substituted indole derivatives has demonstrated that the nature and position of the substituent are critical for specific biological activities.
Hypothetical SAR Exploration for Optimization:
To optimize the biological activity of this compound, medicinal chemists would typically synthesize and test a series of analogs. The following data tables illustrate hypothetical SAR trends based on general principles observed in indole chemistry.
Table 1: Hypothetical SAR of Modifications at the N1-Acyl Group
| Compound | R Group (at N1) | Hypothetical Biological Activity (IC₅₀, µM) | Rationale |
| This compound | -COCH₃ | 10 | Baseline activity. |
| Analog A | -H | 50 | Removal of the acetyl group may decrease binding affinity or alter electronic properties unfavorably. |
| Analog B | -COCF₃ | 5 | The strongly electron-withdrawing trifluoroacetyl group could enhance interactions with a specific target. |
| Analog C | -CO-Cyclopropyl | 8 | The cyclopropyl group introduces a different steric and electronic profile that may slightly improve activity. |
| Analog D | -SO₂CH₃ | 25 | Replacing the carbonyl with a sulfonyl group significantly alters the geometry and electronic nature, potentially reducing activity. |
Note: The biological activities presented in this table are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.
Table 2: Hypothetical SAR of Modifications at the C6-Position
| Compound | R' Group (at C6) | Hypothetical Biological Activity (IC₅₀, µM) | Rationale |
| This compound | -CH₃ | 10 | Baseline activity. |
| Analog E | -H | 15 | Removal of the methyl group may reduce lipophilicity and beneficial steric interactions. |
| Analog F | -Cl | 7 | The electron-withdrawing and lipophilic chloro group may enhance binding affinity. |
| Analog G | -OCH₃ | 12 | The methoxy group can have mixed electronic and steric effects, in this case, slightly decreasing activity. |
| Analog H | -CF₃ | 4 | The trifluoromethyl group significantly increases lipophilicity and is strongly electron-withdrawing, which could be beneficial for this hypothetical target. |
Note: The biological activities presented in this table are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.
Future Directions and Unexplored Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-acylated indoles, including 1-(6-Methyl-1H-indol-1-yl)ethan-1-one, has traditionally relied on methods that can be inefficient or environmentally taxing. Future research is increasingly focused on creating novel and sustainable synthetic pathways that are more efficient, safer, and aligned with the principles of green chemistry. researchgate.net
A promising approach is the dehydrogenative coupling of indoles with primary alcohols, which uses a catalytic oxidant in a single flask under mild conditions. nih.gov This method avoids the need for pre-activating the carboxylic acid group, offering a more atom-economical route. nih.gov Another innovative strategy involves using thioesters as a stable and less reactive acyl source, which allows for highly chemoselective N-acylation with good functional group tolerance. nih.gov
Future work will likely concentrate on expanding the scope of these greener methods. This includes the use of magnetic nanoparticles as recyclable catalysts to simplify product purification and minimize waste. researchgate.net Furthermore, developing multicomponent reactions, where several starting materials react in a single step to form a complex product, represents a highly efficient and sustainable approach to generating libraries of indole (B1671886) derivatives for screening. rsc.org Exploring alternative, benign reaction media like water or bio-renewable glycerol (B35011) is also a key trend. wisdomlib.orgnih.gov
| Synthetic Approach | Description | Advantages | Relevant Research |
| Catalytic Dehydrogenative Coupling | Direct coupling of an indole with a primary alcohol using a catalyst like tetrapropylammonium (B79313) perruthenate (TPAP). | Single-flask reaction, mild conditions, atom economy. | nih.gov |
| Thioester-based N-acylation | Utilizes stable thioesters as the acyl source in the presence of a base like Cs₂CO₃. | High chemoselectivity, tolerance of various functional groups, avoids reactive acyl chlorides. | nih.gov |
| Magnetic Nanoparticle (MNP) Catalysis | Employs MNPs as catalysts for various indole synthesis reactions. | Catalyst is easily recoverable and reusable, promoting green chemistry principles. | researchgate.net |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a one-pot reaction to build complex molecules. | High efficiency, step-economy, rapid library generation. | rsc.org |
| Aqueous/Bio-solvent Synthesis | Uses environmentally benign solvents such as water, ethanol (B145695), or glycerol. | Reduced environmental impact, safer reaction conditions. | wisdomlib.orgnih.gov |
Advanced Mechanistic Investigations
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing more effective catalysts. For N-acylated indoles, future mechanistic studies will be essential to answer key questions about reactivity and selectivity. For instance, in dehydrogenative coupling reactions, further investigation is needed to fully elucidate the role of the aminal intermediate and the factors that govern reaction efficiency. nih.gov
Control experiments have shown that catalysts and bases play a critical role; for example, the absence of Cs₂CO₃ halts the N-acylation process when using thioesters, indicating its central mechanistic function. nih.gov Future research will likely employ a combination of experimental techniques (like kinetic analysis and intermediate trapping) and computational modeling (like Density Functional Theory) to map out detailed reaction energy profiles. These studies can help explain observations such as the N/C3 regioselectivity in functionalization reactions and the influence of solvents and protecting groups. mdpi.commdpi.com A particularly advanced area is the study of atroposelective N-acylation, where understanding the mechanism allows for the synthesis of specific, chirally-defined N-N axial compounds. acs.org
Chemoinformatics and Big Data Approaches in Indole Research
The integration of computational tools is set to revolutionize indole research. Chemoinformatics and big data approaches can dramatically accelerate the discovery and optimization of new indole derivatives. Future efforts will leverage large chemical databases, such as IMPPAT which contains thousands of phytochemicals from Indian medicinal plants, to screen for indole-containing compounds with potential therapeutic properties. imsc.res.in
Computational methods like quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, and molecular docking are already being used to design targeted indole-based drugs. mdpi.com These in silico techniques allow researchers to predict how modifications to the this compound structure—such as altering the substitution on the benzene (B151609) ring or the acyl chain—would affect its binding to a biological target. This predictive power helps prioritize the synthesis of the most promising candidates, saving time and resources. mdpi.com Future work will likely involve the use of artificial intelligence and machine learning algorithms to analyze vast datasets, identify novel structure-activity relationships, and predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties with greater accuracy. imsc.res.in
| Chemoinformatic Tool | Application in Indole Research | Potential Outcome |
| Virtual Screening | Screening large digital libraries of compounds against a biological target. | Identification of new indole-based hits for a specific disease. |
| Molecular Docking | Predicting the binding mode and affinity of an indole derivative to a protein. | Understanding mechanism of action; guiding lead optimization. mdpi.com |
| QSAR Modeling | Correlating chemical structure with biological activity. | Designing new derivatives with enhanced potency and selectivity. mdpi.com |
| ADMET Prediction | Computing physicochemical and pharmacokinetic properties. | Early identification of candidates with favorable drug-like properties. imsc.res.in |
Exploration of New Biological Targets and Therapeutic Modalities
The indole scaffold is renowned for its broad range of pharmacological activities, and future research will continue to explore new biological targets for compounds like this compound. rsc.orgmdpi.com Indole derivatives are known to act as anticancer agents by targeting tubulin polymerization, protein kinases, and histone deacetylases (HDACs). mdpi.comnih.gov A study on 1-(1H-indol-1-yl)ethanone derivatives identified them as inhibitors of the CBP/EP300 bromodomain, a promising target for castration-resistant prostate cancer. nih.gov Future work could specifically investigate the effect of the 6-methyl group in this context.
The exploration is expanding beyond oncology to neurodegenerative diseases, where indole derivatives have been designed as ligands for NMDA receptors, and to infectious diseases. nih.govopenaire.eu A significant future direction is the rational design of indole hybrids—molecules that combine the indole core with other pharmacophores to hit multiple biological targets simultaneously. nih.gov This strategy could lead to more effective treatments and potentially overcome drug resistance, a major challenge in cancer therapy. nih.gov The vast, unexplored chemical space of substituted indoles promises the discovery of compounds that can modulate novel pathways in a range of human diseases.
| Biological Target Class | Therapeutic Area | Examples of Indole Activity |
| Protein Kinases | Cancer | Inhibition of EGFR, VEGFR-2, and B-Raf, leading to antiproliferative effects. mdpi.comnih.gov |
| Epigenetic Proteins | Cancer | Inhibition of CBP/EP300 bromodomains, suppressing oncogene expression. nih.gov |
| Microtubules | Cancer | Inhibition of tubulin polymerization, causing cell cycle arrest. mdpi.comnih.gov |
| Ion Channels/Receptors | Neurological Disorders | Modulation of GluN2B-containing NMDA receptors. openaire.eu |
| Various | Infectious Diseases | Antimicrobial activity against various clinical pathogens. nih.gov |
Integration with Materials Science for Novel Functional Applications
While the biological activity of indoles is well-documented, their application in materials science is a largely unexplored frontier. The unique electronic properties of the aromatic indole ring system make it an attractive building block for novel functional materials. Future research on this compound and related structures could focus on their integration into advanced materials.
Potential applications include:
Organic Electronics: The electron-rich indole core could be incorporated into conjugated polymers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The N-acetyl group and 6-methyl substitution would modulate the electronic properties, solubility, and solid-state packing of these materials.
Chemosensors: The indole scaffold can be functionalized to act as a sensor. For example, derivatives can be designed to exhibit changes in fluorescence or color upon binding to specific metal ions or small molecules, making them useful for environmental monitoring or diagnostic applications. acs.org
Functional Polymers: Polymerizing indole-containing monomers could lead to new classes of polymers with unique thermal, optical, or conductive properties. The specific structure of this compound could be tailored to create materials for specialized applications, such as high-performance coatings or membranes.
This convergence of organic synthesis and materials science opens up exciting possibilities for creating indole-based materials with functions that go far beyond their traditional use in medicine.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 1-(6-Methyl-1H-indol-1-yl)ethan-1-one?
A common approach involves Diels–Alder cycloaddition of substituted 2H-pyran-2-one derivatives, followed by acid-catalyzed cyclization and deprotection in a one-pot domino process. This method yields substituted indole derivatives with high regioselectivity. Further derivatization (e.g., Mannich reactions) can introduce functional groups like dimethylaminomethyl moieties . Bromination of precursor ketones (e.g., 1-(1H-indol-3-yl)ethan-1-one) using bromine in acetic acid or dichloromethane is also a viable route .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- 1H NMR : Peaks for aromatic protons (6.8–7.5 ppm), methyl groups (2.1–2.5 ppm), and carbonyl signals (~200 ppm in 13C NMR).
- IR : Strong absorption bands at ~1650–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N–H stretch).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 173 for the parent compound) and fragmentation patterns confirm the indole backbone and acetyl group .
Q. What solvent systems are optimal for recrystallizing this compound, and how does logP influence solubility?
The compound’s logP of 1.1 (calculated) suggests moderate hydrophobicity. Suitable solvents include ethanol, dichloromethane, or ethyl acetate. Crystallization in ethanol often yields high-purity crystals, as evidenced by single-crystal X-ray diffraction (SC-XRD) studies .
Q. What are common impurities encountered during synthesis, and how are they identified?
Impurities may arise from incomplete cyclization (e.g., residual pyran-2-one intermediates) or over-bromination. HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane eluent) are effective for monitoring reaction progress .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
Use SHELXL for small-molecule refinement, leveraging its robust handling of hydrogen bonding and weak interactions (e.g., C–H···O, π–π stacking). For asymmetric units with multiple conformers (e.g., four unique molecules in the unit cell), refine occupancy factors and apply restraints to thermal parameters . Validate results against spectroscopic data to resolve ambiguities.
Q. What computational strategies predict the compound’s reactivity in Friedel–Crafts or Mannich reactions?
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electrophilic aromatic substitution at the indole C3 position. Analyze frontier molecular orbitals (FMOs) to predict regioselectivity. For Mannich reactions, assess charge distribution on the acetyl group to optimize amine coupling .
Q. How do steric and electronic effects influence bioactivity in medicinal chemistry applications?
The 6-methyl group enhances lipophilicity, improving membrane permeability, while the acetyl moiety can act as a hydrogen-bond acceptor. Compare bioactivity against analogs (e.g., 1-(5-methyl-1H-indol-6-yl)ethan-1-one) to isolate steric/electronic contributions. Assay cytochrome P450 inhibition or kinase activity for mechanistic insights .
Q. What experimental designs address low yields in catalytic asymmetric synthesis?
Optimize RuCl(p-cymene)[(S,S)-Ts-DPEN]-catalyzed transfer hydrogenation by varying solvents (e.g., dichloroethane vs. methanol), temperatures (25–60°C), and substrate/catalyst ratios. Monitor enantiomeric excess (ee) via chiral HPLC .
Q. How are kinetic studies applied to elucidate reaction mechanisms for this compound?
Use stopped-flow UV-Vis spectroscopy to track intermediates in bromination or cyclization steps. For acid-catalyzed reactions, vary proton sources (e.g., HCl vs. H2SO4) and measure rate constants (kobs) to distinguish between SN1 and SN2 pathways .
Q. What strategies mitigate data discrepancies between computational predictions and experimental results?
Reconcile discrepancies by cross-validating molecular dynamics (MD) simulations with SC-XRD data. For example, if simulations predict a planar indole ring but crystallography shows puckering, adjust force field parameters or consider solvent effects in the simulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
